molecular formula C16H17NO4 B1423360 Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate CAS No. 477871-88-8

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate

Cat. No. B1423360
CAS RN: 477871-88-8
M. Wt: 287.31 g/mol
InChI Key: ROIGSQKSHRESCF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate” such as melting point, boiling point, density, and toxicity are not specified in the available resources .

Scientific Research Applications

Analgesic Properties

  • Chemical Modification for Analgesic Optimization : A study by Ukrainets et al. (2015) investigated the modification of the pyridine moiety in certain molecules, aiming to optimize their analgesic properties. This involved the synthesis of compounds through specific chemical reactions and the evaluation of their analgesic effects.

Synthesis and Transformation

Molecular Structure Analysis

  • X-Ray Diffraction for Molecular Structure : Makaev et al. (2006) used single-crystal X-ray diffraction to determine the structure of a related compound. This study provides insights into the crystal and molecular structures, which are crucial for understanding the properties of such chemicals. More details can be found in their paper titled Crystal and molecular structure of methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate.

Anti-Inflammatory Activity

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, appropriate safety measures should be taken when handling and storing it.

properties

IUPAC Name

methyl 2-[4-hydroxy-2-oxo-1-(2-phenylethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-15(19)11-13-14(18)8-10-17(16(13)20)9-7-12-5-3-2-4-6-12/h2-6,8,10,18H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGSQKSHRESCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 2
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 3
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Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 4
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 5
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate

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